Product packaging for Di(pyridin-3-yl)methanone(Cat. No.:CAS No. 35779-35-2)

Di(pyridin-3-yl)methanone

Cat. No.: B189070
CAS No.: 35779-35-2
M. Wt: 184.19 g/mol
InChI Key: AQLPDLOXKZRZEV-UHFFFAOYSA-N
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Description

Nomenclature and Structural Context

Di(pyridin-3-yl)methanone is systematically named according to IUPAC nomenclature as dipyridin-3-ylmethanone. lookchem.com It is also commonly referred to by synonyms such as bis(3-pyridyl)methanone and 3,3'-dipyridyl ketone. lookchem.com The compound is assigned the CAS Registry Number 35779-35-2. lookchem.comsigmaaldrich.combldpharm.com

From a structural standpoint, this compound is a diaryl ketone. Its molecular framework consists of a central carbonyl group (a carbon atom double-bonded to an oxygen atom) to which two pyridin-3-yl groups are attached. The molecular formula for this compound is C11H8N2O. sigmaaldrich.combldpharm.commolinstincts.com The pyridine (B92270) rings, being aromatic heterocyclic systems, are connected to the ketone's carbonyl carbon at their third position. This specific arrangement of atoms imparts distinct electronic and steric properties to the molecule. molinstincts.com

Significance in Modern Chemistry

The significance of this compound in contemporary chemistry is multifaceted, with notable applications in coordination chemistry, catalysis, and materials science.

In the realm of coordination chemistry , this compound functions as a versatile ligand. iucr.org The nitrogen atoms within the two pyridine rings can donate their lone pair of electrons to form coordinate bonds with metal ions. This chelating ability allows it to act as a flexible linker in the construction of various coordination polymers and metal-organic frameworks (MOFs). iucr.org Researchers have successfully synthesized complexes of this compound with various transition metals, including copper(II). iucr.org These complexes are of interest for their potential applications in areas such as gas storage, separation, and catalysis.

The field of catalysis also benefits from the unique properties of this compound and its derivatives. For instance, it can serve as a precursor for the synthesis of more complex ligands used in catalytic processes. nih.gov The structural and electronic properties of the ligands can be fine-tuned by modifying the this compound backbone, thereby influencing the activity and selectivity of the resulting catalysts.

In materials science , this compound is explored as a building block for novel functional materials. mdpi.com Its rigid structure and the presence of nitrogen atoms make it a candidate for creating materials with specific electronic and photophysical properties. For example, it has been used as an acceptor unit in the design and synthesis of thermally activated delayed fluorescence (TADF) materials, which are crucial for the development of highly efficient organic light-emitting diodes (OLEDs). mdpi.com

Historical Perspectives in this compound Research

While early research specifically detailing the first synthesis of this compound is not extensively documented in readily available literature, the synthesis of related pyridyl ketones has been a subject of interest for a considerable time. The methods for creating such compounds often involve the oxidation of the corresponding diarylmethanes or the reaction of organometallic reagents with pyridine derivatives.

A common synthetic route to produce pyridin-3-yl-methanone involves the oxidation of di(pyridin-3-yl)methanol (B1600228) using oxidizing agents like copper catalysts in the presence of water. Another approach involves the reaction of a Grignard reagent, such as 3-pyridylmagnesium bromide, with a suitable pyridine carbonyl compound. The development of efficient synthetic methodologies for this compound and its isomers has been crucial for enabling its broader investigation and application in the various chemical disciplines mentioned previously.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8N2O B189070 Di(pyridin-3-yl)methanone CAS No. 35779-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipyridin-3-ylmethanone
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O/c14-11(9-3-1-5-12-7-9)10-4-2-6-13-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQLPDLOXKZRZEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305388
Record name dipyridin-3-ylmethanone
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Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35779-35-2
Record name 35779-35-2
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Record name dipyridin-3-ylmethanone
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Record name 35779-35-2
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Synthetic Methodologies for Di Pyridin 3 Yl Methanone and Its Derivatives

Classical Synthetic Approaches

Traditional methods for synthesizing di(pyridin-3-yl)methanone and its derivatives often rely on well-established reaction mechanisms.

Nucleophilic Substitution Reactions

One classical route involves nucleophilic substitution. For instance, derivatives of this compound can be synthesized through reactions where a nucleophile displaces a leaving group on a pyridine (B92270) ring or a side chain. mdpi.com The specifics of the reaction, such as the choice of solvent and base, can be optimized to improve the yield of the desired product.

Reduction of Schiff Base Intermediates

Another established method involves the formation and subsequent reduction of Schiff base intermediates. This two-step process typically begins with the condensation of a pyridine-3-carbaldehyde with an amine to form an imine (Schiff base). This intermediate is then reduced using a reducing agent like sodium borohydride (B1222165) to yield the corresponding amine. nih.govresearchgate.netuobaghdad.edu.iqresearchgate.net While this method produces a di(pyridin-3-yl)methanamine, subsequent oxidation would be required to obtain the target methanone (B1245722).

Reactant 1Reactant 2Product
Pyridine-3-carbaldehydeAmineSchiff Base (Imine)
Schiff BaseSodium BorohydrideDi(pyridin-3-yl)methanamine

Reaction of Pyridine-3-carbonyl Chloride with Pyridine

The reaction of an acyl chloride, such as pyridine-3-carbonyl chloride, with a pyridine derivative represents another classical synthetic pathway. This method is a form of Friedel-Crafts acylation, where the acyl chloride acts as an electrophile that attacks the electron-rich pyridine ring. mdpi.com This reaction can be used to form the ketone bridge between two pyridine rings. google.com

Advanced and Green Synthesis Strategies

In recent years, there has been a growing emphasis on developing more efficient and environmentally benign synthetic methods.

Catalytic Oxidation Methods

Catalytic oxidation has emerged as a powerful tool for the synthesis of ketones. researchgate.net These methods often utilize a metal catalyst to facilitate the oxidation of a methylene (B1212753) group to a carbonyl group.

A notable green chemistry approach is the copper-catalyzed oxidation of di(pyridin-3-yl)methane. mdpi.comnih.govresearchgate.net This reaction uses a copper catalyst and, in some cases, an environmentally friendly oxidant like water to convert the methylene bridge into a ketone. mdpi.comnih.gov This direct C-H oxidation is an efficient way to produce this compound. mdpi.comnih.govuantwerpen.bersc.org The reaction conditions, including the choice of copper salt and solvent, can be tuned to optimize the yield. uantwerpen.bersc.org

SubstrateCatalystOxidantProduct
Di(pyridin-3-yl)methaneCopper CatalystWater/OxygenThis compound
Use of Oxidizing Agents (e.g., Copper Catalysts, Water)

A notable method for synthesizing pyridyl methanones involves the direct oxidation of the corresponding methylene (-CH₂-) or methanol (B129727) (-CH(OH)-) precursors. Copper catalysis has proven effective for this transformation, utilizing water as a sustainable and readily available oxygen source.

One approach describes an efficient copper-catalyzed synthesis of pyridin-2-yl-methanones from pyridin-2-yl-methanes through C(sp³)-H oxidation with water under mild conditions. nih.govmdpi.com This methodology was also successfully applied to the synthesis of this compound. When 2-(pyridin-3-ylmethyl)pyridine (B176312) was subjected to the optimized reaction conditions, the corresponding oxidation product, this compound, was obtained in a 60% yield. nih.gov This process represents a direct and atom-economical route to the desired ketone.

Another related oxidative strategy involves the oxidation of the precursor di(pyridin-3-yl)methanol (B1600228). In this reaction, copper catalysts and water are also employed as the oxidizing agents to convert the secondary alcohol to the corresponding ketone, pyridin-3-yl-methanone.

Table 1: Copper-Catalyzed Oxidation of Pyridin-yl-methanes with Water This table is based on data for the synthesis of pyridin-2-yl-methanones, which demonstrates the principle and optimization applicable to the 3-yl isomer.

EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
1Cu(OAc)₂ (10)K₂CO₃ (2.0)1,4-dioxane (B91453)1201281
2CuCl₂ (10)K₂CO₃ (2.0)1,4-dioxane1201265
3Cu(OTf)₂ (10)K₂CO₃ (2.0)1,4-dioxane1201272
4Cu(OAc)₂ (10)Cs₂CO₃ (2.0)1,4-dioxane1201275
5Cu(OAc)₂ (10)K₂CO₃ (2.0)DMF1201268
6Cu(OAc)₂ (10)K₂CO₃ (2.0)Toluene1201255

Data sourced from studies on pyridin-2-yl-methanone synthesis. nih.govmdpi.com

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from three or more starting materials in a single reaction vessel. sciencepub.net This approach avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste. ekb.eg Several MCRs have been developed for the synthesis of functionalized pyridine derivatives.

For instance, a practical and environmentally friendly MCR involves heating a mixture of an aromatic aldehyde, an acetophenone, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions to produce 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles in good yields. sciencepub.netresearchgate.net While not directly yielding this compound, this method exemplifies the MCR strategy for building substituted pyridine rings.

A more specific example involves the one-pot multicomponent reaction of an arylidene malononitrile (B47326) with various methylarylketones, including 3-acetylpyridine, in the presence of sodium ethoxide. ekb.eg This reaction affords a series of novel, highly functionalized pyridine derivatives, demonstrating the utility of MCRs in incorporating pre-existing pyridine moieties into more complex structures. ekb.eg The reaction proceeds through a sequence of nucleophilic addition by the enolate of the ketone, followed by cyclization and aromatization to form the pyridine ring. ekb.eg These methods highlight the potential for creating diverse libraries of pyridine-containing compounds efficiently. rsc.org

Ortho Lithiation/Condensation/Oxidation Processes

A powerful and regiospecific method for synthesizing substituted pyridyl ketones is the sequence of directed ortho lithiation (DoM), condensation with an electrophile, and subsequent oxidation. This strategy allows for the precise functionalization of the pyridine ring at a position adjacent to a directing group.

A highly selective "telescoped" process was developed for the synthesis of (2-chlorophenyl)[2-(phenylsulfonyl)pyridin-3-yl]methanone, a key intermediate for a pharmaceutical agent. researchgate.net This process involves three main steps carried out sequentially in one pot:

Ortho Lithiation: A 2-(phenylsulfonyl)pyridine (B1580734) substrate is treated with a strong base, such as commercial lithium diisopropylamide (LDA), at low temperatures (e.g., -50 °C). The phenylsulfonyl group directs the deprotonation specifically to the ortho C-3 position of the pyridine ring, creating a lithiated intermediate. researchgate.net The use of directing groups is crucial for overcoming the challenge of controlling regioselectivity in pyridine functionalization. researchgate.netacs.orgharvard.edu

Condensation: The generated organolithium species is then reacted in situ with an aldehyde, such as 2-chlorobenzaldehyde. This results in a nucleophilic addition to the aldehyde's carbonyl group, forming a secondary alcohol intermediate. researchgate.net

Oxidation: The final step is the oxidation of the alcohol to the desired ketone. This is achieved using an oxidizing system, for example, catalytic (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as the primary oxidant and sodium hypochlorite (B82951) (NaOCl) as the terminal oxidant. researchgate.net

This entire sequence was successfully scaled to a pilot plant, producing 25 kg of the target compound with greater than 75% yield and 95% purity, demonstrating its robustness and scalability. researchgate.net

Ring Opening and Closing Cascade (ROCC) Mechanisms for Pyridine Derivatives

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, offer an elegant route to complex molecular architectures. The Ring Opening and Closing Cascade (ROCC) mechanism provides a novel pathway for synthesizing functionalized pyridine derivatives from isoxazole (B147169) precursors.

A new regioselective method has been developed for the synthesis of 2-aryl-5-benzoylpyridine derivatives, which are structurally related to this compound. scribd.comresearchgate.net This reaction utilizes the ROCC mechanism of an isoxazole substrate in the presence of iron powder and ammonium chloride (Fe/NH₄Cl) as a reducing system. scribd.comresearchgate.net This was the first reported use of Fe/NH₄Cl to promote this specific transformation for synthesizing 2,5-disubstituted pyridines. scribd.com

The process is proposed to initiate with the reductive ring opening of the isoxazole. The resulting intermediate then undergoes a cascade of cyclization and aromatization steps to form the final substituted pyridine product. This method has been used to synthesize a variety of derivatives, such as (2-methoxyphenyl)(6-(2-methoxyphenyl)pyridin-3-yl)methanone, in good yields. researchgate.net The ROCC strategy represents an innovative approach to constructing the pyridine core with specific substitution patterns that might be difficult to achieve through other methods. researchgate.netglobalauthorid.com

Optimization of Reaction Conditions for Enhanced Yield and Purity

To maximize the efficiency of synthetic routes and ensure the quality of the final product, careful optimization of reaction conditions is essential. Key parameters include the choice of solvent, reaction temperature, and the stoichiometric ratios of reactants and reagents.

Solvent Selection and Temperature Control

The selection of an appropriate solvent and the precise control of temperature are critical for controlling reaction rates, selectivity, and yield.

In the copper-catalyzed oxidation of pyridin-yl-methanes, a screening of solvents showed that 1,4-dioxane was superior to other solvents like DMF or toluene, providing the highest yield of the ketone product. nih.gov Temperature also played a crucial role; the reaction was typically conducted at 120 °C to ensure a reasonable reaction rate. nih.gov

The ortho lithiation/condensation/oxidation process provides another clear example of temperature optimization. researchgate.net Initially, the lithiation step was conducted at -78 °C, a standard temperature for many organolithium reactions. However, for pilot-plant scale-up, the process was developed to operate at a more manageable -50 °C. researchgate.net Further second-generation improvements to the process enabled the lithiation and condensation steps to be run at temperatures as warm as -10 °C, significantly improving the process's practicality and energy efficiency. researchgate.net

Stoichiometric Ratio Optimization

Adjusting the stoichiometric ratio of reactants and catalysts is fundamental to achieving high conversion of the starting material while minimizing the formation of by-products and reducing costs.

In a study on the synthesis of pyridine-2-yl substituted ureas, the amount of a key reactant, dimethylcyanamide, was systematically reduced. researchgate.net While an initial reaction used a 10-fold excess, optimization revealed that only 1.5 equivalents were necessary to achieve almost full conversion of the starting material, representing a significant improvement in atom economy. researchgate.net

Table 2: Optimization of Reactant Stoichiometry This table is based on data for the synthesis of N,N-dimethyl-N'-(pyridin-2-yl)urea, demonstrating the principle of stoichiometric optimization.

EntryDimethylcyanamide (equiv.)Acid (equiv.)Time (h)Conversion (%)
110.0MeSO₃H (1.0)3100
22.0MeSO₃H (1.0)3100
31.5MeSO₃H (1.0)396
41.0MeSO₃H (1.0)368
51.5MeSO₃H (0.1)346

Data sourced from a study on pyridine N-oxide functionalization. researchgate.net

Similarly, in the ortho lithiation/oxidation sequence, the use of catalytic amounts of TEMPO with a stoichiometric amount of a cheaper, terminal oxidant like NaOCl is a classic example of optimizing reagent use. researchgate.net This avoids the need for a full equivalent of the more expensive TEMPO reagent, making the process more cost-effective and environmentally friendly. researchgate.net

Purification Techniques (e.g., Recrystallization, Chromatography)

The purification of this compound and its derivatives is crucial for ensuring high purity, which is essential for its subsequent use in research and as a chemical intermediate. The primary methods employed are chromatography and recrystallization, often used in sequence to achieve the desired level of purity.

Chromatography

Column chromatography is a fundamental technique for the purification of this compound and related compounds. Silica gel is commonly used as the stationary phase, with various solvent systems acting as the eluent to separate the target compound from impurities.

Flash Chromatography: This is a rapid form of column chromatography that uses pressure to force the solvent through the column, speeding up the separation process. For compounds structurally similar to this compound, such as other pyridinyl methanones, typical eluents include mixtures of petroleum ether and ethyl acetate. nih.govmdpi.com The ratio of the solvents is often adjusted to optimize separation.

Column Chromatography for Derivatives: In the synthesis of derivatives where this compound (DPyM) is used as a core acceptor molecule, the final products are purified by column chromatography. mdpi.com For instance, a TADF emitter synthesized from DPyM was purified using a hexane:ethyl acetate (8:1) solvent system. mdpi.com

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for pharmaceutical applications, preparative reverse-phase HPLC is utilized. google.com This technique is capable of separating enantiomers from racemic mixtures when a chiral column is used. google.com

Interactive Data Table: Chromatographic Purification Methods for Pyridinyl Methanones

Purification MethodStationary PhaseEluent SystemCompound TypeReference
Column ChromatographySilica GelHexane:Ethyl Acetate (8:1)This compound Derivative mdpi.com
Flash ChromatographySilica GelPetroleum Ether/Ethyl AcetatePyridin-2-yl-methanones nih.govmdpi.com
Preparative RP-HPLCChiral ColumnNot specifiedPiperidinyl-methanone Derivative google.com
Column ChromatographySilica Geln-hexane/AcOEt (8:2) + 5% NEt3Protected Pyridinyl Methanone unam.mx

Recrystallization

Recrystallization is a technique used to purify solid compounds based on differences in solubility. The crude product is dissolved in a suitable hot solvent and then allowed to cool, causing the desired compound to crystallize out, leaving impurities behind in the solution.

The choice of solvent is critical for successful recrystallization. For related pyridinyl compounds, alcohols are often effective. For example, the oxime derivative of di(pyridin-2-yl)methanone can be recrystallized from methanol to yield pure crystals. najah.edu Similarly, other derivatives have been successfully recrystallized from boiling methanol. unam.mx The process not only enhances purity but can also significantly improve the final yield of the product.

Industrial Scale Preparation Considerations

Transitioning the synthesis of this compound from a laboratory bench to an industrial pilot plant or full-scale production facility introduces a unique set of challenges and considerations. The primary goals are to ensure safety, cost-effectiveness, consistency, and high purity on a large scale.

Key considerations for the industrial preparation include:

Reactor Engineering: Large-scale synthesis requires the use of large, specialized reactors equipped with precise temperature and pressure controls, as well as efficient stirring mechanisms to ensure homogenous reaction mixtures.

Process Optimization: Reaction parameters such as temperature, pressure, reaction times, and the stoichiometric ratios of reagents must be meticulously optimized. The aim is to maximize product yield and throughput while minimizing waste generation and energy consumption, which directly impacts the economic viability of the process.

Thermal Management: Many chemical reactions are highly exothermic or require cryogenic temperatures. For example, in the synthesis of a complex pyridinyl methanone, a lithiation step was initially developed at -78°C and later optimized for a pilot plant to run at a more manageable -50°C. researchgate.net Further process development aimed to raise this temperature to -10°C to reduce energy costs and simplify operations. researchgate.net

"Green" Chemistry and Process Mass Intensity (PMI): Modern industrial chemistry places a strong emphasis on sustainability. This includes developing "greener" processes by substituting hazardous reagents and minimizing waste. researchgate.net A key metric is the Process Mass Intensity (PMI), which is the total mass of materials used (solvents, reagents, process water) per kilogram of the active pharmaceutical ingredient (API) produced. Reducing PMI is a significant goal in process development. researchgate.net For instance, replacing stoichiometric oxidants with catalytic systems, such as using TEMPO or the more efficient AZADO catalyst with NaOCl, represents a greener approach in the synthesis of related compounds. researchgate.net

Scalable Purification: High purity is paramount for commercial applications. Therefore, purification techniques must be scalable. While chromatography is used, large-scale chromatographic separations can be expensive. Recrystallization is often a more cost-effective method for achieving high purity on an industrial scale.

Interactive Data Table: Industrial vs. Laboratory Synthesis Considerations

ParameterLaboratory ScaleIndustrial ScaleRationaleReference
Equipment Glassware (flasks)Large, controlled reactorsAccommodate large volumes, ensure safety and control.
Temperature Control Heating mantles, ice bathsJacketed reactors with automated thermal fluidsPrecise control over exothermic/endothermic reactions. researchgate.net
Reagent Ratios Often use excess of one reagentOptimized to be near-stoichiometricMinimize cost and waste.
Purification Flash chromatography, simple crystallizationLarge-scale chromatography, multi-step recrystallizationAchieve high purity consistently and cost-effectively.
Process Focus Proof of concept, yieldYield, purity, safety, cost, environmental impact (PMI)Economic viability and regulatory compliance. researchgate.net

Chemical Reactivity and Transformation Studies of Di Pyridin 3 Yl Methanone

Oxidation Reactions

The oxidation of di(pyridin-3-yl)methanone can lead to the formation of various oxidized products, depending on the reagents and reaction conditions employed. A key transformation in this category is the formation of pyridine-N-oxides.

Formation of Pyridin-3-yl-methanone

While the provided outline mentions the formation of Pyridin-3-yl-methanone from the oxidation of this compound, it's important to clarify a potential point of confusion. The oxidation of this compound would typically involve the modification of the pyridine (B92270) rings, such as the formation of N-oxides, rather than the cleavage of a carbon-carbon bond to yield a single pyridin-3-yl-methanone.

However, related compounds can be oxidized to form pyridin-3-yl-methanone. For instance, di(pyridin-3-yl)methanol (B1600228) can be oxidized to pyridin-3-yl-methanone using oxidizing agents like copper catalysts in water. Similarly, pyridin-3-ylmethanediol (B13809916) can be oxidized to the corresponding carbonyl compound, pyridin-3-ylmethanone, using reagents such as chromium trioxide or potassium permanganate. smolecule.com

Reduction Reactions

The carbonyl group of this compound is susceptible to reduction, yielding di(pyridin-3-yl)methanol. This transformation can be achieved using various reducing agents. For instance, di(pyridin-2-yl)methanone, a positional isomer, has been reduced under solvothermal conditions in the presence of metal promoters. chemsrc.com While specific studies on the reduction of this compound are not extensively detailed in the provided search results, the general reactivity of diaryl ketones suggests that standard reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride would be effective. The choice of reducing agent can influence the outcome, with milder reagents selectively reducing the ketone and stronger reagents potentially affecting the pyridine rings.

Nucleophilic Substitution Reactions

The pyridine rings in this compound are generally electron-deficient and can be susceptible to nucleophilic attack, particularly when activated. The nitrogen atoms in the pyridine rings can act as nucleophiles, participating in substitution reactions with electrophiles. smolecule.com The electrophilic nature of the carbonyl carbon also allows for nucleophilic additions. cymitquimica.com

While direct nucleophilic substitution on the pyridine rings of this compound itself is not extensively documented in the search results, related pyridine derivatives readily undergo such reactions. For example, pyridine can react with sodamide in a Chichibabin reaction to introduce an amino group. scribd.com The presence of the electron-withdrawing ketone group in this compound would likely influence the regioselectivity of such substitutions.

Functional Group Interconversions

Functional group interconversions are crucial for modifying the structure and properties of this compound. These transformations can involve the carbonyl group or the pyridine rings. For example, N-acyl azoles, which are structurally related to this compound, are considered activated amides and can participate in transamidation reactions and other functional group interconversions. mdpi.com

The conversion of other functional groups into a ketone, such as the oxidation of an alcohol, is a common synthetic strategy. imperial.ac.uk While specific examples for this compound are not provided, the general principles of functional group interconversion are applicable. For instance, a hydroxyl group could be converted into a better leaving group to facilitate substitution reactions.

Coordination Chemistry of Di Pyridin 3 Yl Methanone

Ligand Properties and Coordination Modes

The coordination behavior of Di(pyridin-3-yl)methanone is primarily dictated by the nitrogen atoms of its two pyridyl rings, which act as donor sites for metal ions. The angular C(sp²)–CO–C(sp²) moiety and the rotatable C–C single bonds allow for subtle conformational adjustments, influencing the architecture of the resulting coordination frameworks nih.gov.

This compound typically functions as a bidentate and bridging ligand, linking two different metal centers. In this mode, each of the pyridyl nitrogen atoms coordinates to a separate metal ion, facilitating the formation of polymeric chains or networks nih.govresearchgate.net. This bridging behavior is a key feature in the construction of coordination polymers with this ligand nih.gov. For instance, in a known copper(II) complex, the ligand facilitates the formation of a double-bridged one-dimensional chain researchgate.net.

This compound has been successfully used to synthesize coordination polymers with transition metals like copper(II) nih.govresearchgate.net. A notable example is the compound catena-Poly[[copper(II)-bis[μ-bis(pyridin-3-yl)methanone-κ²N:N′]] bis(tetrafluoridoborate)], which forms a one-dimensional chain structure nih.govresearchgate.net.

While the formation of Cu(II) complexes with this compound is documented, extensive crystallographic data for its complexes with Cadmium(II) were not available in the searched literature. The coordination chemistry of Cd(II) often involves ligands with pyridyl nitrogen donors, typically resulting in octahedral or other coordination geometries, but specific structural details for its complex with this compound remain to be fully characterized.

Structural Characterization of Metal Complexes

The precise structures of metal complexes formed with this compound are determined using single-crystal X-ray diffraction, which provides detailed information on coordination geometry, bond lengths, and bond angles.

Single-crystal X-ray diffraction analysis of the aforementioned Cu(II) complex, {Cu(C₁₁H₈N₂O)₂₂}n, reveals its polymeric nature and the specific coordination environment of the copper ion nih.govresearchgate.net. The analysis shows that the Cu(II) ion is located on an inversion center and is linked by four different this compound ligands to form a chain nih.govnih.gov.

In the copper(II) complex, the Cu(II) ion exhibits an N₄F₂ octahedral coordination geometry nih.govresearchgate.netnih.gov. The equatorial plane of the octahedron is occupied by four nitrogen atoms from four distinct this compound ligands. The axial positions are weakly occupied by two fluorine atoms from two independent tetrafluoridoborate anions nih.govresearchgate.net. This elongated octahedral geometry is a common feature for Cu(II) ions due to the Jahn-Teller effect nih.gov.

The structural parameters of the Cu(II) complex have been precisely determined. The Cu–N bond lengths in the equatorial plane are approximately 2.022 Å and 2.029 Å. The axial Cu···F distance is significantly longer at 2.613 Å, indicating a weak interaction nih.govresearchgate.net. The angles around the copper center deviate slightly from the ideal 90° for an octahedron, confirming a distorted geometry nih.gov.

Selected Bond Lengths (Å) for {Cu(C₁₁H₈N₂O)₂₂}n
BondLength (Å)
Cu1—N12.022 (2)
Cu1—N2(i)2.029 (2)
Cu1···F12.613 (2)
Selected Bond Angles (°) for {Cu(C₁₁H₈N₂O)₂₂}n
AngleDegree (°)
N1—Cu1—N1(ii)180.0
N1—Cu1—N2(i)90.34 (9)
N1—Cu1—N2(iii)89.66 (9)
N2(i)—Cu1—N2(iii)180.0

Symmetry codes: (i) x-1, y, z; (ii) -x+2, -y+2, -z; (iii) -x+3, -y+2, -z.

Supramolecular Architectures and Crystal Engineering of this compound Coordination Compounds

Hydrogen Bonding Interactions

Hydrogen bonding plays a pivotal role in the supramolecular assembly of coordination complexes derived from this compound. While the ligand itself does not possess strong hydrogen bond donors, the coordinated metal centers and the presence of co-ligands or solvent molecules can introduce opportunities for such interactions.

In the crystal structures of coordination polymers, weak C–H···O and C–H···N hydrogen bonds are commonly observed. For instance, in silver(I) complexes of di-3-pyridyl ketone, C–H···O=C hydrogen bonding contributes to the formation of the supramolecular network researchgate.net. These interactions, although individually weak, collectively contribute to the stability and specific arrangement of the polymeric chains.

π-π Stacking and C-O···π Interactions

Aromatic π-π stacking interactions are a significant driving force in the crystal engineering of coordination compounds containing pyridyl ligands researchgate.netnih.gov. The pyridin-3-yl rings of this compound are capable of engaging in such interactions, which contribute to the stabilization and organization of the supramolecular structure. These interactions can occur between the pyridine (B92270) rings of adjacent ligands within the same coordination polymer chain or between neighboring chains.

While less common, C-O···π interactions, where the oxygen atom of the carbonyl group in this compound interacts with the π-system of a pyridine ring, can also contribute to the stability of the crystal packing. These interactions are a subset of lone pair-π interactions and, although weaker than hydrogen bonds or conventional π-π stacking, can play a role in directing the supramolecular assembly researchgate.net.

Formation of Chains, Layers, and Three-Dimensional Frameworks

The versatile coordination modes of this compound, acting as a linker between metal centers, facilitate the construction of coordination polymers with varying dimensionalities, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks nih.govacs.orgresearchgate.netnih.govmdpi.comresearchgate.netmdpi.commdpi.com.

One-dimensional (1D) Chains: The bridging nature of the this compound ligand can connect metal ions in a linear fashion to form 1D chains nih.govrsc.orgresearchgate.net. As observed in silver(I) complexes, these chains can adopt helical or zigzag conformations, influenced by factors such as the coordination geometry of the metal ion and the interplay of intermolecular forces like hydrogen bonding and π-π stacking researchgate.netresearchgate.net.

Two-dimensional (2D) Layers: These 1D chains can further assemble into 2D layers through intermolecular interactions. For example, hydrogen bonds and π–π stacking interactions between adjacent chains can link them together to form extended sheets researchgate.netnih.gov. In some structures, metal centers are bridged by ligands to directly form a 2D network, which can then be further extended into a bilayered or three-dimensional structure nih.gov.

Photophysical Properties of Coordination Compounds

Coordination compounds incorporating this compound have attracted interest due to their promising photophysical properties, including their absorption and emission characteristics. These properties are crucial for their potential applications in areas such as organic light-emitting diodes (OLEDs).

UV-Visible Absorption and Photoluminescence Spectra

The electronic absorption spectra of coordination compounds are characterized by transitions between molecular orbitals. For complexes containing this compound, the UV-Visible absorption spectra typically exhibit bands corresponding to π-π* transitions within the aromatic rings of the ligand and metal-to-ligand charge transfer (MLCT) transitions rsc.orgpku.edu.cn. The exact position and intensity of these absorption bands can be influenced by the nature of the metal ion, the coordination environment, and the presence of other ligands.

The photoluminescence (PL) spectra of these compounds provide insights into their emissive properties. Upon excitation, these molecules can relax to the ground state via radiative pathways, resulting in the emission of light. The emission wavelength, intensity, and lifetime are key parameters that determine the suitability of a material for specific applications. For instance, two solution-processable thermally activated delayed fluorescence (TADF) emitters, ACCz-DPyM and POxCz-DPyM, which use this compound as an acceptor, exhibit bluish-green emission rsc.org. The PL quantum yields (PLQY) for these compounds were found to be 66.2% and 58.2%, respectively, indicating efficient emission processes rsc.org.

CompoundAbsorption Max (nm)Emission Max (nm)PLQY (%)
ACCz-DPyM~380~49066.2
POxCz-DPyM~370~50058.2

Data for ACCz-DPyM and POxCz-DPyM in doped films.

Thermally Activated Delayed Fluorescence (TADF) Applications

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the efficient harvesting of both singlet and triplet excitons in OLEDs, theoretically enabling 100% internal quantum efficiency researchgate.net. This process relies on a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, which facilitates reverse intersystem crossing (RISC) from the T1 to the S1 state.

This compound has been successfully employed as an acceptor moiety in the design of TADF emitters rsc.org. In donor-acceptor type molecules, the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) leads to a small ΔEST. In compounds like ACCz-DPyM and POxCz-DPyM, the donor part is a carbazole derivative, and the acceptor is this compound. Both of these compounds exhibit a small ΔEST of 0.04 eV rsc.org.

The performance of OLEDs fabricated using these this compound-based TADF emitters has been promising. Solution-processed devices have shown high external quantum efficiencies (EQE) and high luminance. For example, devices based on ACCz-DPyM and POxCz-DPyM have demonstrated maximum external quantum efficiencies of 6.6% and 6.5%, respectively, with high luminance values of 6209 and 3248 cd/m² at 8V rsc.org. These results highlight the potential of this compound as a building block for high-performance, solution-processable TADF materials for next-generation displays and lighting.

CompoundΔEST (eV)Prompt Fluorescence Lifetime (ns)Delayed Fluorescence Lifetime (µs)Max. EQE (%)
ACCz-DPyM0.0439.87.26.6
POxCz-DPyM0.0498.98.76.5

Photophysical and device performance data for this compound-based TADF emitters.

Quantum Yield and Lifetime Studies

The photophysical properties of coordination compounds are crucial for understanding their potential applications in areas such as sensing, imaging, and light-emitting devices. Key parameters in these studies are the photoluminescence quantum yield (PLQY) and the excited-state lifetime (τ). While extensive research into the coordination chemistry of this compound is still developing, the intrinsic photoluminescent behavior of the ligand itself, as well as related coordination complexes, can provide valuable insights.

For d-block metal complexes, such as those with zinc(II), the luminescence is often derived from ligand-centered transitions due to the closed-shell d10 electronic configuration of the Zn2+ ion. Therefore, the photophysical properties of the this compound ligand would be expected to play a dominant role in the emission characteristics of its zinc complexes. Studies on various zinc complexes with nitrogen-containing ligands have shown that the quantum yields can be significantly influenced by the nature of the ligand, with values reported as high as 74% in some cases researchgate.net. The lifetimes of zinc complexes are typically in the nanosecond range researchgate.net.

While specific data for coordination compounds of this compound are not extensively documented in the literature, the general principles of coordination chemistry suggest that its complexes with lanthanides and zinc would likely exhibit interesting photoluminescent properties. Further research is needed to quantify the quantum yields and lifetimes of these specific complexes to fully assess their potential.

Stimuli-Responsive Photoluminescent Performance

Stimuli-responsive luminescent materials, which change their optical properties in response to external triggers, are of great interest for the development of "smart" materials for sensing and switching applications. These stimuli can include temperature, pressure, light, or the presence of specific chemical analytes.

Coordination polymers and metal-organic frameworks (MOFs) are promising platforms for designing stimuli-responsive materials due to their tunable structures and host-guest chemistry. The luminescence of these materials can be modulated by various external factors. For example, the emission of certain lanthanide complexes can be sensitive to the surrounding solvent molecules, exhibiting solvatochromism d-nb.info. This property could be exploited for sensing the polarity of the environment.

Furthermore, the porosity of coordination polymers can be utilized for the selective detection of small molecules. The inclusion of guest molecules within the pores of a luminescent framework can lead to either quenching or enhancement of the luminescence, providing a sensing mechanism. For instance, some lanthanide coordination polymers have been shown to act as selective luminescent sensors for nitroaromatic compounds, which are common explosives nih.gov. The interaction between the analyte and the framework, either through coordination to the metal center or interaction with the ligand, can alter the energy transfer pathways and thus the luminescent output.

While the stimuli-responsive photoluminescent performance of coordination compounds specifically derived from this compound has not been widely reported, the principles of host-guest chemistry and the known responsiveness of other coordination polymers suggest that this is a promising area for future investigation. The pyridyl nitrogen atoms and the carbonyl group of this compound offer potential sites for interaction with analytes, which could modulate the photophysical properties of its coordination complexes. The development of such materials could lead to new sensors and smart devices.

Applications of Di Pyridin 3 Yl Methanone in Materials Science and Technology

Organic Light-Emitting Diodes (OLEDs)

The development of efficient and stable materials for OLEDs is a critical area of research in display and lighting technology. Di(pyridin-3-yl)methanone has been identified as a key component in the synthesis of novel emitters for OLEDs, particularly those based on the principle of Thermally Activated Delayed Fluorescence (TADF).

TADF materials offer a pathway to achieving 100% internal quantum efficiency in OLEDs by harvesting both singlet and triplet excitons for light emission. These materials are typically designed with a donor-acceptor (D-A) structure to facilitate a small energy gap between the lowest singlet (S1) and triplet (T1) excited states. This compound has been effectively utilized as an electron-accepting core in the design of new TADF emitters.

In one study, two TADF compounds, ACCz-DPyM and POxCz-DPyM, were synthesized using a central this compound acceptor core. This core was coupled with a 3,6-bis(9,9-dimethylacridin-10(9H)-yl)-9H-carbazole (ACCz) donor in the case of ACCz-DPyM, and a 3,6-di(10H-phenoxazin-10-yl)-9H-carbazole (POxCz) donor for POxCz-DPyM. The resulting molecules exhibited small singlet-triplet energy splitting (ΔEST) of 0.04 eV and high photoluminescence quantum yields (PLQY) of 66.2% and 58.2% for ACCz-DPyM and POxCz-DPyM, respectively. This demonstrates the efficacy of the this compound unit in creating TADF emitters with desirable photophysical properties.

A significant advantage of the aforementioned TADF emitters incorporating this compound is their suitability for solution-based processing methods for OLED fabrication. Solution processing offers a lower-cost alternative to the more common vacuum deposition techniques. The higher molecular weight of the ACCz-DPyM and POxCz-DPyM compounds improves their processability from solution.

OLEDs fabricated using these materials through solution processing have demonstrated promising performance. The device based on ACCz-DPyM emitted bluish-green light. The performance metrics for devices based on these two emitters are summarized in the table below. These results highlight the potential of this compound-based TADF emitters for producing efficient and cost-effective OLEDs via solution processing.

EmitterMaximum Luminance (cd/m² at 8V)Maximum Current Efficiency (cd/A)Maximum External Quantum Efficiency (%)
ACCz-DPyM 62099.96.6
POxCz-DPyM 324815.96.5

Advanced Polymers and Composites

While this compound possesses structural features that could potentially be exploited in the synthesis of novel polymers or as a component in composite materials, its direct application in these areas is not widely documented in the current scientific literature. The pyridine (B92270) moieties offer sites for coordination with metal ions, and the ketone group can participate in various chemical reactions, suggesting theoretical utility in the creation of functional polymers. However, specific examples of its incorporation into advanced polymer or composite systems remain a subject for future research and development.

Intermediate in the Production of Other Chemical Compounds

One of the primary applications of this compound in materials science is its role as a key intermediate or building block in the synthesis of more complex, functional molecules. Its chemical structure, featuring a central carbonyl group linking two pyridine rings, provides a versatile platform for constructing larger molecular architectures.

As detailed in the section on OLEDs, this compound serves as the foundational acceptor core for the synthesis of high-performance TADF emitters like ACCz-DPyM and POxCz-DPyM. In these syntheses, the this compound unit is chemically bonded to various electron-donating groups to create molecules with tailored optoelectronic properties. This demonstrates its crucial role as a starting material for compounds used in cutting-edge electronics. The ability to be readily functionalized makes this compound a valuable component in the synthetic chemist's toolkit for creating novel materials.

Biological and Medicinal Chemistry Research Involving Di Pyridin 3 Yl Methanone and Its Derivatives

Antimicrobial Activity

Derivatives of Di(pyridin-3-yl)methanone have demonstrated notable antimicrobial properties, positioning them as candidates for the development of new agents to combat bacterial infections.

Activity against Gram-positive Bacteria

A number of studies have highlighted the efficacy of this compound derivatives against Gram-positive bacteria. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives were synthesized and evaluated for their in vitro antibacterial activity against five strains of Gram-positive bacteria. nih.gov Several of these compounds, specifically 21b , 21d , 21e , and 21f , showed potent antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to the antibiotic Linezolid. nih.gov The specific MIC values are detailed in the table below.

Similarly, research into 3,3′-diindolylmethane (DIM) derivatives showed that 3-((1H-indol-3-yl)(pyridin-3-yl)methyl)-1H-indole exhibited potent activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 6.5 to 62.5 μg/mL. researchgate.net Pyrazoline derivatives incorporating a pyridin-3-ylmethanone structure have also been assessed for their antibacterial effects against strains such as Staphylococcus aureus and Bacillus subtilis. ijrar.org The broad-spectrum potential of pyridine (B92270) compounds is further supported by reviews of various derivatives that show activity against S. aureus, Enterococcus faecalis, and B. subtilis. nih.gov

Table 1: Minimum Inhibitory Concentrations (MICs) of 3-(Pyridine-3-yl)-2-oxazolidinone Derivatives against Gram-positive Bacteria (μg/mL)

Compound S. aureus (ATCC25923) S. pneumoniae (ATCC49619) E. faecalis (ATCC29212) B. subtilis (ATCC6633) S. xylosus (ATCC35924)
21b 4 2 4 2 4
21d 4 2 4 2 2
21e 4 2 4 4 4
21f 4 4 4 4 4
Linezolid 4 2 4 2 4

Data sourced from Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. nih.gov

Inhibition of Biofilm Formation

Bacterial biofilms present a significant challenge in treating persistent infections due to their increased resistance to antibiotics. frontiersin.orgnih.gov Derivatives of this compound have emerged as promising anti-biofilm agents. The pyridine nucleus itself is recognized as an effective structural component for inhibiting bacterial biofilm formation. nih.gov

In studies of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, compound 21d demonstrated significant, concentration-dependent inhibition of biofilm formation. nih.gov Furthermore, research has indicated that compounds structurally similar to Di(pyridin-3-yl)methanol (B1600228) can significantly inhibit biofilm formation in Streptococcus pneumoniae. The mechanism of action for some pyridine-containing compounds involves the inhibition of bacterial surface appendages like pili, which are crucial for the initial attachment phase of biofilm development. frontiersin.org Other related compounds interfere with the c-di-GMP signaling pathway, a key regulator of biofilm formation in various bacteria. frontiersin.org

Anticancer and Cytotoxic Effects

The investigation of this compound and its derivatives has yielded significant findings regarding their potential as anticancer agents, with activities spanning direct cytotoxicity to the inhibition of specific molecular targets crucial for cancer progression.

Cytotoxicity against Cancer Cell Lines

Derivatives of this compound have been evaluated against a wide array of human cancer cell lines, often demonstrating significant cytotoxic effects. For example, a series of 3-indolyl-1-pyridyl-2-propenones, which are chalcone (B49325) analogues, were tested against nine human cancer cell lines. farmaciajournal.com Compounds 3 , 4 , and 7 from this series displayed broad cytotoxic activity with half-maximal inhibitory concentration (IC50) values under 100 µM across all tested lines. farmaciajournal.com

Another study focused on curcumin-based analogues, including 1,7-di(pyridin-3-yl)hepta-1,4,6-trien-3-one , and assessed their cytotoxicity against prostate (PC-3, DU145, LNCaP) and cervical (HeLa) cancer cell lines. nih.gov Many of these compounds showed a greater ability to inhibit cancer cell growth at concentrations of 1 and 10 μM compared to curcumin. nih.gov Additionally, N-pyridinyl acetamide (B32628) derivatives have shown potent inhibitory activity against the MDA-MB-231 breast cancer cell line, with IC50 values lower than the reference drug sorafenib. mdpi.com

Table 2: Cytotoxicity (IC50 in μM) of Selected Pyridinyl Derivatives against Cancer Cell Lines

Compound Cell Line IC50 (μM) Source
Compound 5l MDA-MB-231 1.4 mdpi.com
Sorafenib (control) MDA-MB-231 5.2 mdpi.com
Compound 5l HepG2 22.6 mdpi.com
Compound 3a Lung Cancer (A549) 18.06 (72h) bohrium.com
Compound 3a Colon Cancer (Caco-2) 26.69 (72h) bohrium.com

Data compiled from multiple sources. mdpi.combohrium.com

Development of Imidazo[1,2-a]pyridine-Thiophene Derivatives as FLT3 Inhibitors

A particularly promising area of research involves the development of this compound derivatives as inhibitors of FMS-like tyrosine kinase 3 (FLT3). nih.govnih.gov Mutations in FLT3 are a key driver in acute myeloid leukemia (AML), making it a critical therapeutic target. nih.govnih.gov However, the efficacy of many FLT3 inhibitors is often compromised by secondary mutations. nih.gov

To address this, a novel series of imidazo[1,2-a]pyridine-thiophene derivatives were developed. nih.govnih.gov Through structure-based optimization, compound 5o was identified as a potent type-I FLT3 inhibitor. nih.govnih.gov This compound displayed a balanced and potent anti-proliferative profile against AML cell lines driven by different FLT3 mutations, including the resistant D835Y and F691L mutations. nih.govnih.gov

Table 3: Anti-proliferative Activity (GI50) of Compound 5o on MOLM14 Cell Lines

Cell Line Mutation GI50 (μM)
FLT3-ITD 0.52
FLT3-ITDD835Y 0.53
FLT3-ITDF691L 0.57

Data sourced from Discovery of imidazo[1,2-a]pyridine-thiophene derivatives as FLT3 and FLT3 mutants inhibitors. nih.gov

This research indicates that the imidazo[1,2-a]pyridine-thiophene scaffold is a promising framework for developing drugs that can overcome acquired resistance in AML treatment. nih.govnih.gov

Histone Demethylase Inhibition

Epigenetic modifications, including histone demethylation, play a crucial role in cancer development and therapeutic resistance. rsc.orgnih.gov Histone demethylases are often overexpressed in various cancers, making them an attractive target for new therapies. nih.gov

Based on structural analysis of the JMJD2 histone demethylase family, 3-substituted pyridine 2,4-dicarboxylic acids were identified as potential inhibitors. rsc.org Subsequent research demonstrated that pyridine-2,4-dicarboxylic acid (PDCA) derivatives, such as PDCA-dimethyl ester , are cell-permeable and can effectively inhibit the JMJD2A-catalyzed demethylation of histone H3 in human cells. nih.gov Further patent literature describes related structures, such as (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives and substituted pyrido[3,4-d]pyrimidin-4-one compounds, as inhibitors of histone demethylases like KDM2b for the treatment of cancers including prostate, breast, and lung cancer. google.comgoogle.com This line of research highlights the potential of pyridine-based compounds to act as epigenetic modulators for cancer therapy.

Antiviral Properties

The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, known for its presence in a wide array of compounds with significant therapeutic properties, including antiviral activity. Research into this compound and its derivatives has revealed promising antiviral potential, particularly against certain types of viruses.

Derivatives of pyridine have been investigated for their effectiveness against various viral strains. For instance, some pyridine derivatives have shown activity against Tobacco Mosaic Virus (TMV). Specific imidazo[1,2-a]pyridine (B132010) derivatives have demonstrated notable activity against human cytomegalovirus (HCMV) and varicella-zoster virus (VZV). In one study, certain imidazo[1,2-a]pyridines with a thioether side chain at the 3-position were found to be highly active against HCMV, with a therapeutic index greater than 150.

Furthermore, a series of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines, which are structurally related to the known antiviral agent Enviroxime, were designed and synthesized. Several of these compounds exhibited strong activity against human rhinovirus. It was noted that substitution at the 3-position of the imidazo[1,2-a]pyridine ring was a requirement for this antiviral activity.

While direct studies on the antiviral properties of this compound itself are not extensively detailed in the available research, the consistent antiviral activity observed in its derivatives underscores the potential of this chemical scaffold in the development of new antiviral agents.

Potential as Lead Compounds for Drug Development

This compound and its derivatives have emerged as promising lead compounds in drug discovery, owing to their versatile biological activities. The pyridine scaffold is a key feature in numerous existing drugs and is recognized for its ability to interact with various biological targets.

Targeting Microbial Infections

The pyridine moiety is a well-established pharmacophore in the design of antimicrobial agents. Derivatives of this compound have shown potential in combating microbial infections. For instance, compounds with similar structures to pyridin-3-ylmethanediol (B13809916) have demonstrated effectiveness against various bacterial strains. Research has indicated that pyridine derivatives can exhibit strong antibacterial activity, particularly against Gram-positive bacteria. Some studies have shown that these compounds can inhibit biofilm formation in bacteria such as Streptococcus pneumoniae, suggesting their potential application in treating bacterial infections.

Furthermore, imidazole-containing derivatives have displayed antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. The antimicrobial effects are often attributed to the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic functions. The synthesis of various pyridine derivatives has been a focus of research aimed at developing new and effective antimicrobial agents.

Addressing Oxidative Stress-Related Diseases

Compounds containing the pyridine structure have been investigated for their potential to mitigate diseases associated with oxidative stress. Pyridin-3-ylmethanediol, a related compound, is thought to possess antioxidant activity, with the ability to scavenge free radicals and consequently reduce oxidative stress in biological systems. Higher concentrations of di(pyridin-3-yl)methanol, a precursor, have been observed to induce oxidative stress in animal models, highlighting the nuanced role of this chemical family in cellular redox processes.

Derivatives of (3-hydroxybenzo[b]thiophen-2-yl)(pyridin-3-yl)methanone have been studied for their antioxidant and chelating properties, which are relevant to the treatment of neurodegenerative diseases where oxidative stress is a key pathological factor. These findings suggest that the this compound scaffold could be a valuable starting point for developing therapies for conditions where oxidative damage plays a significant role.

Mechanism of Action Studies in Biological Systems

Understanding the mechanism of action of this compound and its derivatives is crucial for their development as therapeutic agents. These compounds exert their biological effects through interactions with specific molecular targets and by modulating cellular pathways.

Interaction with Enzymes and Receptors

The biological activity of this compound derivatives is often attributed to their ability to bind to and modulate the function of enzymes and receptors. The nitrogen atom within the pyridine ring can act as a hydrogen bond acceptor, enhancing the binding affinity of these compounds to their biological targets.

Studies on related compounds have shown that they can inhibit the activity of certain enzymes by binding to their active sites. For example, di(pyridin-3-yl)methanol has been shown to inhibit oxidoreductase activity by blocking substrate access. Imidazole (B134444) derivatives have been identified as potent inhibitors of various enzymes, including kinases that are involved in cancer progression. Specifically, some imidazo[1,2-a]pyridine derivatives have shown inhibitory activity against kinases like FLT3, which is implicated in certain types of leukemia.

Furthermore, derivatives of 6-substituted-2-pyridinylmethylamine have been designed as high-affinity, selective agonists for 5-HT1A receptors, demonstrating the potential of this scaffold to interact specifically with G-protein coupled receptors. Molecular docking studies have been employed to visualize and predict the interactions between these compounds and their target proteins at a molecular level, providing insights into the structural basis for their activity.

Modulation of Cellular Processes and Pathways

The interaction of this compound derivatives with enzymes and receptors leads to the modulation of various cellular processes and signaling pathways. Research on di(pyridin-3-yl)methanol indicates that it can influence key signaling pathways by affecting the activity of kinases and phosphatases, which in turn alters the phosphorylation state of target proteins. This modulation can impact fundamental cellular functions such as cell growth, differentiation, and apoptosis.

For example, certain imidazole derivatives have been shown to induce apoptosis in tumor cells. The antiproliferative activity of some imidazo[1,2-a]pyridin-3-

Interaction Studies with Biological Targets (e.g., BSA)

The study of interactions between small molecules and serum albumins, such as Bovine Serum Albumin (BSA), is a critical step in drug discovery, providing insights into the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. researchgate.net BSA is frequently used as a model protein due to its structural homology with Human Serum Albumin (HSA), stability, and availability. researchgate.net

Research has been conducted on derivatives of this compound to understand their binding mechanisms with BSA. For instance, a study on a series of 3-aroyl-2-methylimidazo[1,2-a]pyrimidines, including a pyridin-3-yl methanone (B1245722) derivative, investigated their interaction with BSA using various spectroscopic methods and computational molecular docking. researchgate.netrsc.org These studies revealed that the derivatives could bind to BSA, with findings indicating a static quenching mechanism for the observed fluorescence quenching. researchgate.netrsc.org This suggests the formation of a stable ground-state complex between the compound and the protein. nih.gov Molecular docking analyses further elucidated the binding modes, indicating that these compounds could fit into the binding sites of BSA. rsc.org

Binding Affinity Quantification Techniques (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

To quantify the binding affinity between a compound and its biological target, several biophysical techniques are employed. Among the most prominent are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). nih.gov

Surface Plasmon Resonance (SPR) is a real-time, label-free optical sensing technique used to measure biomolecular interactions. labmanager.comxantec.com The method involves immobilizing one molecule (the ligand) onto a sensor chip and flowing its binding partner (the analyte) across the surface. labmanager.com The binding event causes a change in the refractive index at the sensor surface, which is detected and measured. labmanager.com SPR provides valuable data on the kinetics of the interaction, including the association (kon) and dissociation (koff) rate constants, from which the binding affinity (KD) can be calculated. tainstruments.com Its high sensitivity and requirement for low sample volumes make it a widely used tool in drug discovery for screening and characterizing interactions. labmanager.comxantec.com

Isothermal Titration Calorimetry (ITC) is considered the gold standard for measuring the thermodynamics of binding interactions. labmanager.comtainstruments.com ITC directly measures the heat released or absorbed when one molecule is titrated into a solution containing its binding partner. labmanager.com A single ITC experiment can determine the binding affinity (Ka), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. tainstruments.comresearchgate.net This comprehensive thermodynamic profile provides deep insights into the forces driving the binding event, such as hydrogen bonds and van der Waals interactions. researchgate.netnih.gov Unlike SPR, ITC is a solution-based technique, which can be an advantage as it does not require immobilization and more closely mimics physiological conditions. tainstruments.com For example, in a study of pyridine derivatives binding to BSA, ITC was used to determine the binding constant and the thermodynamic parameters, revealing that the interaction was spontaneous and driven by hydrogen bonds and van der Waals forces. nih.gov

Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant parasite strains necessitates the discovery of new therapeutic agents. google.com Derivatives of this compound have been investigated for their potential as antimalarial drugs.

Research into synthetic indole (B1671886) derivatives identified (1-(piperidin-4-yl)-1H-indol-3-yl)(pyridin-3-yl)methanone (compound 53 in the study) as having antimalarial activity. malariaworld.org This compound demonstrated an EC50 of approximately 3 µM against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. malariaworld.org The study highlighted that the compound likely acts with selectivity for the malaria parasite and does not share a cross-resistance mechanism with chloroquine. malariaworld.org

In another line of research, various trisubstituted pyrazolines containing the pyridin-3-yl-methanone moiety were synthesized and evaluated for their antimalarial properties. huji.ac.il Similarly, a series of trisubstituted pyrimidines were optimized from a phenotypic screen against P. falciparum. nih.gov One derivative, (5-(6-(4-Morpholinopiperidin-1-yl)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridin-3-yl)methanone, was synthesized as part of this effort to develop fast-acting antimalarials. nih.gov The lead compounds from this pyrimidine (B1678525) series showed potent activity in mouse models of malaria. nih.gov

The table below summarizes the antimalarial activity of selected this compound derivatives.

Compound Name/IdentifierStructureAntimalarial Activity DataSource
(1-(piperidin-4-yl)-1H-indol-3-yl)(pyridin-3-yl)methanoneAwaits structural image generation.EC50 ≈ 3 µM against drug-resistant and sensitive P. falciparum strains. malariaworld.org
(5-(6-(4-Morpholinopiperidin-1-yl)-2-(pyridin-4-yl)pyrimidin-4-yl)pyridin-3-yl)methanoneAwaits structural image generation.Synthesized as part of an optimization program for potent antimalarials. nih.gov
[3-(4-Hydroxy-phenyl)-5-(4-isopropoxy-phenyl)-4,5-dihydropyrazol-1-yl]-pyridin-3-yl-methanoneAwaits structural image generation.Investigated for antimalarial activity. huji.ac.il

Theoretical and Computational Studies

Electronic Structure and Molecular Orbital Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to explore the electronic structure of molecules like Di(pyridin-3-yl)methanone. These calculations are crucial for understanding the molecule's reactivity, optical properties, and charge transport characteristics.

A key aspect of this analysis is the examination of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to a molecule's electronic behavior. In many designs, this compound acts as an electron-accepting core. When linked to electron-donating groups, a distinct separation of the FMOs is often observed.

For instance, in studies of thermally activated delayed fluorescence (TADF) emitters, where this compound is used as an acceptor, DFT calculations consistently show that the LUMO is localized on the this compound core due to the electron-deficient nature of the pyridine (B92270) rings and the ketone group. acs.orgacs.org Conversely, the HOMO is typically distributed over the electron-donating moieties attached to the core. acs.orgacs.orgmdpi.com This spatial separation of HOMO and LUMO is a critical factor for achieving a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔE_ST), which is essential for efficient TADF. mdpi.comresearchgate.net

The energy levels of these orbitals, and the resulting HOMO-LUMO gap, can be precisely calculated and correlated with experimental data. mdpi.com For example, in derivatives designed for organic light-emitting diodes (OLEDs), the calculated HOMO levels are comparable to those determined through electrochemical measurements. mdpi.com

Table 1: Calculated Electronic Properties of this compound Based TADF Emitters

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)ΔE_ST (eV)Method
ACCz-DPyM -4.95-2.452.500.04B3LYP/6-31G mdpi.com
POxCz-DPyM -4.72-2.532.190.04B3LYP/6-31G mdpi.com
3DPyM-pDTC --2.9-DFT acs.orgacs.org

This table presents data for complex systems where this compound (DPyM) is the core acceptor.

Spectroscopic Property Predictions

Computational methods are also employed to predict various spectroscopic properties, which can aid in the interpretation of experimental spectra or predict the characteristics of yet-to-be-synthesized compounds.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated using DFT. These calculations determine the vibrational frequencies and intensities of the molecule's normal modes. For this compound, key predicted vibrational bands would include the C=O stretching of the ketone group, C=N and C=C stretching vibrations within the pyridine rings, and C-H bending modes. vulcanchem.com For example, the C=O stretch in similar aromatic ketones is typically strong and appears in the 1630-1650 cm⁻¹ region. vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is another valuable computational tool. By calculating the magnetic shielding tensors of the nuclei, chemical shifts can be estimated. For this compound, calculations would predict distinct signals for the protons on the pyridine rings in the aromatic region (typically δ 7.0–9.0 ppm). mdpi.com Similarly, ¹³C NMR predictions would identify the carbonyl carbon (around δ 190 ppm) and the various aromatic carbons of the pyridine rings. mdpi.commdpi.com

Table 2: Predicted Spectroscopic Data for this compound and Related Structures

SpectroscopyFeaturePredicted Chemical Shift / FrequencyReference Compound / Basis
¹³C NMR Carbonyl Carbon (C=O)~192 ppmPyridin-2-yl(pyridin-3-yl)methanone mdpi.com
Aromatic Carbons (C=C/C=N)123-154 ppmPyridin-2-yl(pyridin-3-yl)methanone mdpi.com
¹H NMR Aromatic Protons (C-H)7.4-9.4 ppmPyridin-2-yl(pyridin-3-yl)methanone mdpi.com
IR C=O Stretch1630-1650 cm⁻¹(6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone vulcanchem.com
C=N/C=C Stretch1400-1600 cm⁻¹(6-Ethoxypyridin-3-yl)(3-hydroxypyrrolidin-1-yl)methanone vulcanchem.com

Reaction Mechanism Elucidation

Computational chemistry provides a virtual laboratory to study the step-by-step mechanism of chemical reactions, mapping out the energy landscape that connects reactants, transition states, and products. This is particularly useful for understanding reaction feasibility, optimizing conditions, and explaining observed product distributions.

For this compound, a key reaction is its synthesis. One common route is the oxidation of the corresponding alcohol, Di(pyridin-3-yl)methanol (B1600228). A computational study of this process would involve:

Reactant and Product Optimization: Calculating the lowest-energy structures of the reactant (alcohol), oxidant, and products.

Transition State Searching: Identifying the high-energy transition state structure for the rate-determining step of the reaction.

Another relevant reaction is the Ullmann coupling, used to synthesize derivatives by forming C-N bonds between the this compound core and donor molecules. acs.orgacs.org DFT calculations can elucidate the mechanism of such copper- or palladium-catalyzed reactions, exploring the oxidative addition, reductive elimination, and ligand exchange steps involved in the catalytic cycle. rsc.org

Ligand-Receptor Docking and Molecular Dynamics Simulations

The pyridine and methanone (B1245722) moieties are common pharmacophores in drug discovery, suggesting that this compound could serve as a scaffold for developing new therapeutic agents. Computational docking and molecular dynamics (MD) simulations are indispensable tools in this field.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a protein target to form a stable complex. smolecule.com The process involves placing the this compound molecule (or its derivative) into the binding site of a receptor or enzyme and using a scoring function to estimate the binding affinity. nih.gov Studies on similar pyridine-containing compounds have used docking to investigate potential inhibitors for targets like the SARS-CoV-2 main protease (Mpro), various kinases, and G-protein coupled receptors (GPCRs). nih.govnih.gov Key interactions typically involve hydrogen bonds with backbone or side-chain residues, and π-π stacking with aromatic residues.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to study the dynamic behavior of the ligand-receptor complex over time. These simulations solve Newton's equations of motion for the atoms in the system, providing insights into the stability of the binding pose, the role of water molecules, and conformational changes in the protein or ligand upon binding. This detailed analysis helps in refining the design of molecules with improved affinity and specificity for their biological targets.

Table 3: Representative Docking Study Data for a Pyridine-Based Kinase Inhibitor

Target ProteinLigandPredicted Binding Affinity (Scoring Function)Key Interacting ResiduesInteraction Type
p70S6Kβ Kinase Bis(6-chloro-3-methylpyridin-2-yl)methanone derivative>50% inhibition at <10 µM (Experimental)Not specifiedKinase Inhibition
SARS-CoV 3CLpro Peptidomimetic inhibitor with keto groupIC₅₀ = 10 µM (Experimental)His163, Phe140, Met165, Gln189Hydrogen bonding, Hydrophobic interactions
5-HT1A Receptor (3,4-dichlorophenyl)¿4-[(6-substituted-pyridin-2-ylmethylamino)methyl]piperidin-1-yl¿methanonepKi ≥ 8 (Experimental)Not specifiedReceptor Binding

This table shows data for related compounds to illustrate the application and type of results obtained from such studies, given the scarcity of specific docking data on this compound itself. nih.govnih.gov

Future Research Directions and Challenges

Exploration of Novel Synthetic Routes

The development of new synthetic pathways to di(pyridin-3-yl)methanone and its analogues is a primary focus for future research. While classical methods exist, there is a continuous drive to create more efficient, atom-economical, and environmentally benign syntheses.

Multicomponent Reactions (MCRs): MCRs have gained significant traction as a sustainable approach due to their efficiency, high atom economy, and reduced waste generation. rsc.org Future work will likely explore novel MCRs for the one-pot synthesis of highly substituted pyridinyl methanones. rsc.orgresearchgate.net For instance, a one-pot, three-component reaction between pyridine (B92270), phenacyl bromide, and thiocyanate (B1210189) has been described for the synthesis of related imidazo[1,2-a]pyridine (B132010) derivatives. acs.orgacs.org

Cascade Reactions: The use of ring-opening and closing cascade (ROCC) mechanisms presents an innovative strategy. scribd.com For example, the transformation of isoxazoles into functionalized pyridine derivatives using a reducing agent like Fe/NH4Cl is a promising avenue. scribd.com

Flow Chemistry: Continuous-flow chemistry offers advantages in terms of safety, scalability, and process control. researchgate.net Applying flow chemistry to the synthesis of this compound could lead to higher yields and purity while minimizing reaction times and waste. researchgate.net

A summary of potential novel synthetic approaches is presented in Table 8.1.

Synthetic ApproachKey FeaturesPotential Advantages
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more reactants.High atom economy, reduced waste, operational simplicity. rsc.orgresearchgate.net
Cascade Reactions (e.g., ROCC)Sequential transformations in a single synthetic operation.Increased complexity from simple starting materials, high efficiency. scribd.com
Flow ChemistryReactions performed in a continuous flowing stream.Improved safety, scalability, precise control over reaction parameters. researchgate.net

Development of Advanced Catalytic Systems

Catalysis plays a pivotal role in the synthesis and functionalization of this compound. Future research will focus on developing more active, selective, and reusable catalytic systems.

Homogeneous Catalysis: The use of transition metal catalysts, such as copper and palladium, has been instrumental in the synthesis of pyridinyl methanones. researchgate.netnih.govmdpi.com Future efforts will aim to develop catalysts that operate under milder conditions and with lower catalyst loadings. researchgate.net For instance, copper-catalyzed oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source represents a green and efficient method. nih.govmdpi.com

Heterogeneous Catalysis: The development of robust and recyclable heterogeneous catalysts is a key goal for sustainable chemistry. researchgate.net Chitosan-supported di(pyridine-2-yl)methanone-Ni(II) complexes have been synthesized and used as heterogeneous catalysts for the synthesis of xanthone (B1684191) derivatives. researchgate.net Similar strategies could be applied to the synthesis of this compound itself.

Biocatalysis: The use of enzymes as catalysts offers high selectivity and mild reaction conditions. Future research may explore the use of engineered enzymes for the asymmetric synthesis of chiral this compound derivatives.

Organocatalysis: Organocatalysts have emerged as a powerful tool in organic synthesis. researchgate.net The use of catalysts like 2-azaadamantane (B3153908) N-oxyl (AZADO) as a substitute for TEMPO in oxidation reactions has shown improved efficiency. researchgate.net

Discovery of New Applications in Materials Science

The unique electronic and structural properties of this compound make it a promising candidate for various applications in materials science. smolecule.comcymitquimica.com

Thermally Activated Delayed Fluorescence (TADF) Materials: this compound has been used as an acceptor core in the synthesis of TADF emitters for organic light-emitting diodes (OLEDs). mdpi.com Future research will focus on designing and synthesizing new TADF compounds with improved quantum efficiencies, color purity, and device stability. mdpi.com

Coordination Polymers and Metal-Organic Frameworks (MOFs): The pyridine nitrogen atoms and the carbonyl group of this compound make it an excellent ligand for the construction of coordination polymers and MOFs. cymitquimica.com These materials have potential applications in gas storage, separation, and catalysis.

Luminescent Materials: Imidazole (B134444) derivatives, which share structural similarities with pyridinyl compounds, have been investigated for their use in luminescent materials. The incorporation of this compound into such systems could lead to novel materials with tailored photophysical properties.

Table 8.2 summarizes potential new applications in materials science.

Application AreaKey Properties of this compoundPotential Impact
TADF Emitters for OLEDsAcceptor core with suitable electronic properties. mdpi.comDevelopment of low-cost, high-performance solution-processed OLEDs. mdpi.com
Coordination Polymers/MOFsLigating ability through nitrogen and oxygen atoms. cymitquimica.comCreation of functional materials for gas storage, separation, and catalysis.
Luminescent MaterialsPotential for tunable photophysical properties. Design of novel sensors, probes, and lighting technologies.

Targeted Drug Design and Development

The pyridine scaffold is a well-established privileged structure in medicinal chemistry, found in numerous FDA-approved drugs. dovepress.comrsc.orgresearchgate.net this compound and its derivatives represent a promising starting point for the design of new therapeutic agents. smolecule.com

Anticancer Agents: Pyridine derivatives have shown significant potential as anticancer agents. smolecule.comopenmedicinalchemistryjournal.com Future research will involve the synthesis and biological evaluation of novel this compound analogues with enhanced cytotoxicity against various cancer cell lines.

Antimicrobial Agents: The emergence of drug-resistant bacteria necessitates the development of new antimicrobial agents. nih.gov Pyridine-containing compounds have demonstrated antibacterial activity, and future work could focus on optimizing this compound-based structures to combat resistant strains. nih.gov

Enzyme Inhibitors: The ability of this compound to interact with biological targets makes it a candidate for the development of enzyme inhibitors. For example, it could be a scaffold for designing inhibitors of proteases, such as the main protease (Mpro) of SARS-CoV-2. rsc.org

Neuroprotective Agents: The structural features of this compound could be exploited to design compounds with neuroprotective properties, targeting conditions like Alzheimer's disease. openmedicinalchemistryjournal.com

In-depth Mechanistic Studies of Biological Activity

A deeper understanding of the mechanisms by which this compound and its derivatives exert their biological effects is crucial for rational drug design.

Target Identification: Identifying the specific molecular targets (e.g., enzymes, receptors) with which these compounds interact is a key challenge. Techniques such as molecular docking and in vitro assays will be essential in this endeavor. rsc.orgsmolecule.com

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound scaffold and evaluation of the biological activity of the resulting analogues will help to elucidate the structural features required for potency and selectivity. rsc.org

Cellular Pathway Analysis: Investigating the effects of these compounds on cellular signaling pathways will provide insights into their mechanisms of action at a systems level.

Sustainable and Environmentally Friendly Processes

The principles of green chemistry are increasingly important in chemical synthesis. Future research on this compound will need to address the environmental impact of its production.

Green Solvents: The use of environmentally benign solvents, such as water or ethanol, in the synthesis of this compound derivatives is a key goal. nih.gov

Catalyst Reusability: The development of heterogeneous catalysts that can be easily recovered and reused will reduce waste and improve the economic viability of synthetic processes. researchgate.net

Process Mass Intensity (PMI) Reduction: Optimizing synthetic routes to reduce the amount of raw materials, solvents, and energy consumed will be a critical aspect of developing sustainable processes. researchgate.net For example, second-generation approaches to related compounds have successfully reduced the PMI by 25%. researchgate.net

Q & A

Q. What are the recommended synthetic routes for Di(pyridin-3-yl)methanone to achieve high yield and purity in electronic materials research?

  • Methodological Answer : this compound is typically synthesized via cross-coupling reactions. A validated approach involves reacting pyridin-3-ylboronic acid with a carbonyl precursor (e.g., activated ketones or acid chlorides) under Suzuki-Miyaura conditions. For example, in the development of thermally activated delayed fluorescence (TADF) materials, researchers have optimized ligand-to-metal ratios (e.g., Pd(PPh₃)₄ catalyst) and reaction temperatures (80–100°C) to achieve yields >85% . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, as confirmed by HPLC and NMR.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Structural validation requires a combination of techniques:
  • X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve bond angles and torsional conformations, critical for confirming the ketone bridging between pyridinyl groups .
  • NMR spectroscopy : ¹H/¹³C NMR analysis (in CDCl₃ or DMSO-d₆) identifies characteristic peaks, such as the carbonyl carbon at ~195 ppm and pyridinyl protons in the 7.5–8.5 ppm range.
  • High-resolution mass spectrometry (HRMS) : Matches the molecular ion peak (C₁₁H₈N₂O, [M+H]⁺ = 185.0815) to theoretical values .

Q. What spectroscopic techniques are essential for characterizing this compound’s photophysical properties?

  • Methodological Answer : Key techniques include:
  • UV-Vis absorption spectroscopy : Identifies π→π* transitions (λmax ≈ 300–350 nm in THF) and charge-transfer states.
  • Photoluminescence (PL) spectroscopy : Measures emission spectra (e.g., bluish-green emission at ~480 nm) and quantum yields (ΦPL > 40% in doped films) .
  • Time-resolved fluorescence : Quantifies delayed fluorescence lifetimes (µs–ms range) to confirm TADF behavior via transient decay analysis .

Advanced Research Questions

Q. How can this compound be optimized as an electron-deficient acceptor in TADF emitters?

  • Methodological Answer : To enhance TADF efficiency:
  • Donor-acceptor pairing : Combine with strong electron-donor units (e.g., carbazole derivatives) to minimize singlet-triplet energy gaps (ΔEST < 0.3 eV).
  • Solvent engineering : Use polar aprotic solvents (e.g., toluene/THF mixtures) to stabilize charge-separated states during film formation.
  • Doping concentration : Optimize host-guest ratios (e.g., 5–10 wt% in CBP matrix) to suppress aggregation-induced quenching .
    Computational studies (DFT/TD-DFT) further guide molecular design by predicting frontier orbital distributions and ΔEST values .

Q. How should researchers address discrepancies in reported photophysical data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from experimental variables. Mitigation strategies include:
  • Standardized solvent systems : Use degassed solvents (e.g., THF or dichloromethane) to eliminate oxygen quenching effects.
  • Temperature control : Perform PL measurements under inert atmospheres at 77 K (frozen matrix) vs. room temperature to distinguish TADF from prompt fluorescence.
  • Cross-lab validation : Compare data with peer-reviewed studies, such as the 2023 work by He et al., which reported ΦPL = 42% and ΔEST = 0.25 eV for a bluish-green emitter .

Q. What computational tools predict the electronic properties of this compound-based materials?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to estimate charge-transfer efficiency.
  • Molecular Dynamics (MD) : Simulate aggregation effects in host matrices (e.g., AMBER force fields) to optimize film morphology.
  • Crystal structure prediction : Use Materials Studio or Mercury software to model packing arrangements and intermolecular interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.